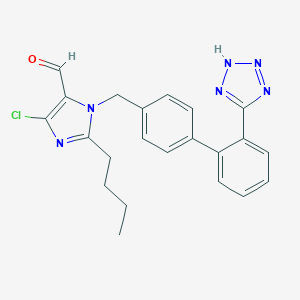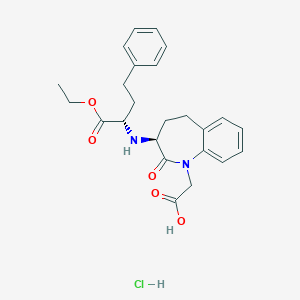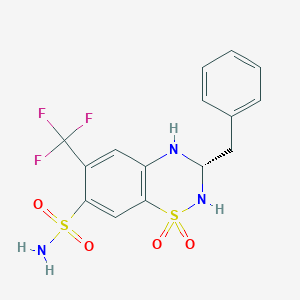
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
概述
描述
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine is a chemical compound with the molecular formula C15H10Cl2N4O2. It is characterized by the presence of two pyrimidine rings, each substituted with chlorine atoms at positions 4 and 6, and a methoxyphenoxy group at position 5.
准备方法
The synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
作用机制
The mechanism of action of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of chlorine and methoxy groups may enhance its binding affinity and specificity for these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved .
相似化合物的比较
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-5-(2-methoxyphenoxy)pyrimidine: This compound lacks the bipyrimidine structure but shares similar substituents, making it a useful comparison for studying structure-activity relationships.
4,6-Dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine: This compound includes a pyridine ring instead of a second pyrimidine ring, which may influence its chemical and biological properties.
The uniqueness of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine lies in its bipyrimidine structure, which may confer distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
4,6-dichloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c1-22-9-5-2-3-6-10(9)23-11-12(16)20-15(21-13(11)17)14-18-7-4-8-19-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGOBGVYADHVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441594 | |
| Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150728-13-5 | |
| Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150728-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150728135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DICHLORO-5-(2-METHOXYPHENOXY)-2,2'-BIPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLW8S7AP2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details


















Q1: What is the structural significance of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine in the synthesis of Bosentan?
A1: this compound serves as a crucial building block in the synthesis of Bosentan [, ]. Its structure allows for the subsequent addition of 4-tert-butylbenzenesulfonamide and ethylene glycol, ultimately forming the active pharmaceutical ingredient.
Q2: What are the key structural features of this compound?
A2: X-ray crystallography studies reveal that in this compound, the dichloropyrimidine and methoxyphenoxy groups are almost perpendicular to each other []. This specific orientation, along with the dihedral angle between the two pyrimidine rings, plays a significant role in its reactivity and its ability to form the desired product, Bosentan.
Q3: Are there any challenges in synthesizing this compound and how are they addressed?
A3: Ensuring the purity of this compound is crucial, as impurities can impact the yield and quality of Bosentan. Researchers have developed a novel one-pot process that utilizes readily available reagents like potassium carbonate and acetonitrile []. This method streamlines the synthesis and allows for the production of high-purity this compound, paving the way for the efficient large-scale manufacturing of Bosentan.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

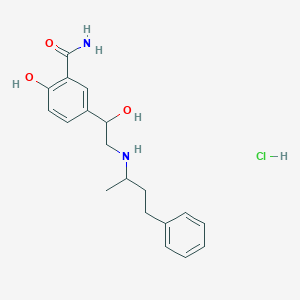
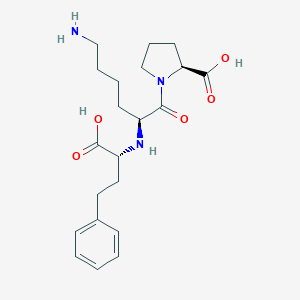
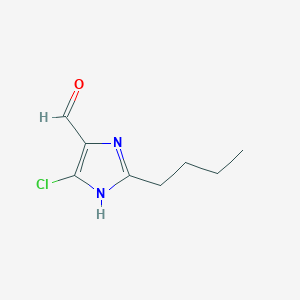
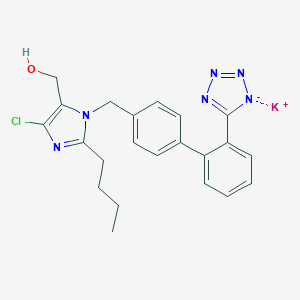
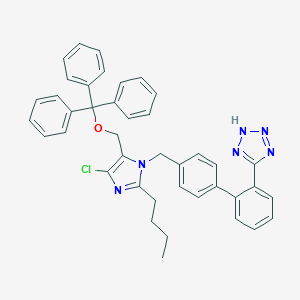

![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)
![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)
![Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde](/img/structure/B193153.png)
